

Propan-2-ylhydrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Isopropylhydrazine*

Cat. No.: *B1211640*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propan-2-ylhydrazine, also known as isopropylhydrazine. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and a key reaction mechanism. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Data

Propan-2-ylhydrazine is available as a free base and as a hydrochloride salt. The essential quantitative data for both forms are summarized below for easy reference and comparison.

Property	Propan-2-ylhydrazine (Isopropylhydrazine)	Propan-2-ylhydrazine Hydrochloride
CAS Number	2257-52-5	16726-41-3
Molecular Formula	$C_3H_{10}N_2$	$C_3H_{11}ClN_2$
Molecular Weight	74.13 g/mol	110.59 g/mol

Experimental Protocols

Synthesis of Propan-2-ylhydrazine

A common method for the synthesis of propan-2-ylhydrazine involves the reaction of isopropyl alcohol with hydrazine hydrate in the presence of a catalyst. The following protocol is based on established patent literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Isopropyl alcohol
- Hydrazine hydrate (80% solution)
- Hydrochloric acid (30% solution)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- Formation of Hydrazine Hydrochloride (Catalyst):
 - In a reaction vessel under an inert gas atmosphere, place 470g of 80% hydrazine hydrate.
 - While stirring and maintaining the temperature at 30°C, slowly add 912g of 30% hydrochloric acid.
 - Adjust the pH of the solution to between 6.5 and 7.0.
 - After the reaction is complete, heat the mixture to 80°C and apply a vacuum (0.1 MPa) to dehydrate the mixture and obtain hydrazine hydrochloride.[\[1\]](#)
- Alkylation Reaction:
 - Transfer the prepared hydrazine hydrochloride catalyst to a suitable reactor.
 - Add 1725g of 96% isopropyl alcohol to the reactor.
 - Seal the reactor and heat the mixture to 115°C. The reaction pressure should be maintained at 0.6 MPa.
 - Allow the reaction to proceed for 2.5 hours.[\[1\]](#)

- Isolation and Purification:
 - After the reaction, cool the mixture to 55°C.
 - Transfer the mixture to a distillation apparatus and remove the excess isopropanol by distillation. This will yield a solution of isopropylhydrazine hydrochloride.
 - To obtain the free base, transfer the isopropylhydrazine hydrochloride solution to a separate vessel and add 562g of 80% hydrazine hydrate to neutralize the hydrochloride.
 - The resulting mixture is then subjected to vacuum distillation to isolate the crude propan-2-ylhydrazine.
 - The crude product is further purified by liquid-liquid separation from the aqueous phase, followed by washing with pure water to yield the final propan-2-ylhydrazine product.[1]

Key Reaction: The Wolff-Kishner Reduction

Propan-2-ylhydrazine, like other hydrazine derivatives, is a key reagent in the Wolff-Kishner reduction. This reaction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.

The overall transformation involves two main stages: the formation of a hydrazone followed by its reduction.

Reaction Workflow and Mechanism

The following diagram illustrates the logical workflow of the Wolff-Kishner reduction using propan-2-ylhydrazine and a generic ketone ($\text{R}_2\text{C}=\text{O}$).

[Click to download full resolution via product page](#)

Caption: Workflow of the Wolff-Kishner reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ISOPROPYLHYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN108191697A - A kind of method of synthetic isopropyl hydrazine - Google Patents [patents.google.com]
- 3. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]
- 4. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Propan-2-ylhydrazine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211640#propan-2-ylhydrazine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com